molecular formula C24H26NOP B12856299 (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide

Cat. No.: B12856299
M. Wt: 375.4 g/mol
InChI Key: NNVJIBNWGCOJJT-HSZRJFAPSA-N
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Description

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is a chiral phosphine ligand that has gained attention in the field of organic synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide typically involves the reaction of (S)-3-methyl-2-butanol with diphenylphosphine followed by the introduction of a benzoyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the diphenylphosphine. The final step involves the acylation of the resulting phosphine with benzoyl chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions, ensuring high yield and purity. Additionally, the use of automated systems can streamline the purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphine ligand plays a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is unique due to its chiral nature and the presence of both a phosphine and benzamide group. This combination allows for the formation of highly selective and stable metal complexes, making it particularly valuable in asymmetric synthesis and catalysis .

Properties

Molecular Formula

C24H26NOP

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]benzamide

InChI

InChI=1S/C24H26NOP/c1-19(2)23(25-24(26)20-12-6-3-7-13-20)18-27(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26)/t23-/m1/s1

InChI Key

NNVJIBNWGCOJJT-HSZRJFAPSA-N

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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